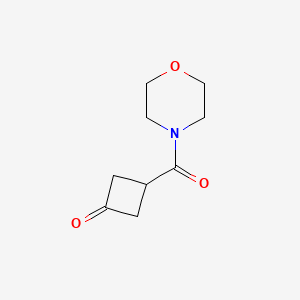

3-(Morpholin-4-ylcarbonyl)cyclobutanone

Descripción

3-(Morpholin-4-ylcarbonyl)cyclobutanone is a cyclobutanone derivative featuring a morpholine-4-carbonyl substituent at the 3-position of the four-membered carbon ring. The cyclobutanone core contributes to ring strain and reactivity, while the morpholinylcarbonyl group introduces polar and electron-withdrawing characteristics. This combination enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) compared to non-polar analogs .

Propiedades

Fórmula molecular |

C9H13NO3 |

|---|---|

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

3-(morpholine-4-carbonyl)cyclobutan-1-one |

InChI |

InChI=1S/C9H13NO3/c11-8-5-7(6-8)9(12)10-1-3-13-4-2-10/h7H,1-6H2 |

Clave InChI |

YRPDFABHWOVYJR-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C(=O)C2CC(=O)C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

a. 3-(3-Chlorophenyl)cyclobutanone (CAS 152714-08-4)

- Substituent : 3-Chlorophenyl (lipophilic, electron-withdrawing due to Cl).

- Molecular Weight : ~180.6 g/mol (C₁₀H₉ClO).

- Solubility : Likely soluble in organic solvents (e.g., hexane, DCM) due to aromatic chlorination.

- Reactivity : The chloro group may facilitate electrophilic substitution reactions.

b. 2-Methyl-2-oxiranyl cyclobutanone

- Substituent : Methyl-oxiranyl (epoxide group, highly reactive).

- Molecular Weight: Not explicitly provided, but estimated ~140–150 g/mol.

- Solubility : Moderate polarity due to the epoxide; likely miscible in alcohols.

- Reactivity : Epoxide ring strain enables nucleophilic attack, useful in synthetic chemistry.

- Bioactivity : Found in Polyalthia sclerophylla extracts with antibacterial effects, though cytotoxicity was absent .

c. 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine (CAS 590357-48-5)

- Core Structure: Thiophene ring (aromatic, sulfur-containing) vs. cyclobutanone.

- Substituent : Morpholin-4-ylcarbonyl (identical to the target compound).

- Molecular Weight : 212.27 g/mol (C₉H₁₂N₂O₂S).

- Solubility : Soluble in DMSO and DCM, similar to the target compound.

- Bioactivity: Not reported, but the morpholine group often correlates with CNS or enzyme-targeting activity.

Data Table: Comparative Properties

| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Solubility Profile | Reactivity Highlights |

|---|---|---|---|---|---|

| 3-(Morpholin-4-ylcarbonyl)cyclobutanone | Cyclobutanone | Morpholinylcarbonyl | ~183 | Polar solvents (DMSO, DCM) | Electrophilic ketone; stable morpholine |

| 3-(3-Chlorophenyl)cyclobutanone | Cyclobutanone | 3-Chlorophenyl | ~180.6 | Organic solvents (DCM, hexane) | Aromatic halogenation reactivity |

| 2-Methyl-2-oxiranyl cyclobutanone | Cyclobutanone | Methyl-oxiranyl | ~140–150 | Alcohols, DCM | Epoxide ring-opening reactions |

| 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine | Thiophene | Morpholinylcarbonyl | 212.27 | DMSO, DCM | Thiophene conjugation effects |

Research Findings and Discussion

Electronic and Vibrational Properties

Cyclobutanone’s vibrational modes and electronic states are influenced by substituents. For example, the morpholinylcarbonyl group’s electron-withdrawing nature may reduce the carbonyl stretching frequency compared to chlorophenyl analogs, altering UV-Vis absorption or reaction kinetics . The cyclobutanone ring’s inherent strain (~110° bond angles) is unaffected by substituents but modulates overall stability .

Bioactivity Trends

Cyclobutanone derivatives in Polyalthia sclerophylla exhibit non-toxic antibacterial activity, suggesting the core structure’s compatibility with bioactive molecules . However, substituents dictate specificity: morpholinylcarbonyl may target enzymes (e.g., kinases), while chlorophenyl groups enhance membrane permeability for antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.